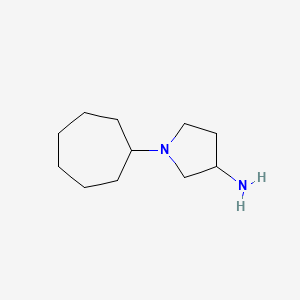

1-Cycloheptylpyrrolidin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-cycloheptylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-7-8-13(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMUBWSHTPRUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cycloheptylpyrrolidin 3 Amine

Retrosynthetic Analysis and Key Disconnectionsamazonaws.comresearchgate.net

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Cycloheptylpyrrolidin-3-amine, the analysis focuses on disconnecting the molecule at its most synthetically logical points: the carbon-nitrogen bond linking the two cyclic systems and the bonds that form the pyrrolidine (B122466) ring itself. amazonaws.com

A primary disconnection strategy involves severing the bond between the pyrrolidine nitrogen and the cycloheptyl group. This leads to two key synthons: a 3-aminopyrrolidine (B1265635) cation and a cycloheptyl anion, or more practically, their synthetic equivalents, 3-aminopyrrolidine and a cycloheptyl electrophile. A second major disconnection breaks open the pyrrolidine ring, suggesting acyclic precursors that can be cyclized.

Strategies for Carbon-Nitrogen Bond Formationamazonaws.comresearchgate.net

The most logical disconnection is the C-N bond between the pyrrolidine nitrogen and the cycloheptyl ring. This disconnection corresponds to well-established reactions in synthetic organic chemistry. amazonaws.com The forward reaction, or synthesis, can be achieved through several reliable methods. One of the most common approaches is reductive amination, which involves the reaction of a ketone (cycloheptanone) with an amine (3-aminopyrrolidine). Another viable strategy is nucleophilic substitution, where the nitrogen of 3-aminopyrrolidine acts as a nucleophile, attacking an electrophilic cycloheptyl group, such as cycloheptyl bromide.

Construction of the Pyrrolidine Coreosaka-u.ac.jpnih.govnih.govnih.gov

The pyrrolidine ring is a common structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.netnih.govwikipedia.org Retrosynthetically, disconnecting the C-N and C-C bonds of the ring points to several classes of acyclic precursors.

Key strategies for forming the pyrrolidine skeleton include:

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene. It allows for a high degree of control over stereochemistry and substitution patterns on the pyrrolidine ring. nih.govnih.govnih.gov

Intramolecular Cyclization: This approach can involve the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of a nitrene into a C-H bond. osaka-u.ac.jpnih.gov For instance, a 4-carbon chain with a terminal amine and a suitable leaving group on the other end can cyclize via intramolecular nucleophilic substitution to form the pyrrolidine ring.

Ring Contraction: In some advanced methods, larger rings like pyridines can undergo a ring contraction to yield a pyrrolidine derivative. osaka-u.ac.jpnih.gov

From Chiral Precursors: Commercially available, optically pure compounds like proline or 4-hydroxyproline (B1632879) can serve as starting materials, with the pyrrolidine ring already formed. mdpi.com

Classical and Modern Synthetic Routesresearchgate.netosaka-u.ac.jpnih.govmdpi.com

The synthesis of this compound can be accomplished through several established protocols. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Reductive Amination Protocols for Amine Synthesiswikipedia.orgyoutube.comyoutube.com

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. wikipedia.org This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

For the synthesis of this compound, this would involve the reaction of cycloheptanone (B156872) with a protected or unprotected 3-aminopyrrolidine. The reaction is often carried out under mildly acidic conditions to facilitate imine formation. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the starting ketone but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral to slightly acidic pH; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, non-toxic alternative to NaBH₃CN; often gives higher yields. masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting carbonyl if not controlled carefully. youtube.com |

This table is interactive and can be sorted by column.

Nucleophilic Substitution Reactions in Pyrrolidine Synthesisosaka-u.ac.jpnih.gov

Nucleophilic substitution (Sₙ2) reactions are a cornerstone of organic synthesis and provide a direct route for forming both the pyrrolidine ring and attaching the cycloheptyl group.

Formation of the N-Cycloheptyl Bond: In this approach, the nitrogen atom of 3-aminopyrrolidine acts as the nucleophile. It attacks a cycloheptyl ring bearing a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate). The reaction is typically run in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Table 2: Components for Nucleophilic Substitution

| Nucleophile | Electrophile Example | Leaving Group | Typical Base |

|---|---|---|---|

| 3-Aminopyrrolidine | Cycloheptyl Bromide | Br⁻ | K₂CO₃ |

| 3-Aminopyrrolidine | Cycloheptyl Iodide | I⁻ | Cs₂CO₃ |

This table is interactive and can be sorted by column.

Formation of the Pyrrolidine Ring: Intramolecular nucleophilic substitution is a common method for constructing the pyrrolidine core itself. osaka-u.ac.jp A typical precursor would be an acyclic molecule containing an amine and a leaving group separated by a four-carbon chain. For example, the cyclization of 4-bromo-1-butanamine or a suitably protected derivative would yield the pyrrolidine ring. This strategy is highly effective for creating the fundamental heterocyclic structure before the cycloheptyl group is introduced. organic-chemistry.org

Cycloaddition Reactions for Heterocycle Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical approach for constructing the pyrrolidine ring system. mdpi.comrsc.org These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring.

A prevalent strategy involves the in situ generation of azomethine ylides, which act as the three-atom component (1,3-dipole), and their subsequent reaction with an alkene (dipolarophile). acs.org The azomethine ylide can be generated from the decarboxylation of α-amino acids or via the reductive activation of amides and lactams. mdpi.comacs.org For the synthesis of a this compound precursor, a suitable starting point could involve the reaction of an N-cycloheptyl-substituted glycine (B1666218) derivative with an appropriate alkene.

The efficiency and selectivity of these cycloaddition reactions are often influenced by the nature of the substituents on both the azomethine ylide and the alkene. Electron-withdrawing groups on the alkene can enhance its reactivity towards the azomethine ylide. mdpi.com The reaction can proceed with high regio- and diastereoselectivity, which is crucial for establishing the desired stereochemistry of the final product. acs.orgacs.org

Recent advancements have demonstrated the use of various catalysts, including silver and iridium complexes, to facilitate the formation of azomethine ylides under mild conditions. acs.orgacs.org For instance, Vaska's complex, [IrCl(CO)(PPh₃)₂], in the presence of a silane (B1218182) reducing agent, has been shown to effectively generate azomethine ylides from tertiary amides. acs.org

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers a versatile toolkit for the synthesis of aliphatic amines and their derivatives, including this compound. manchester.ac.uk These methods often involve the formation of carbon-nitrogen bonds through various coupling strategies.

One prominent approach is hydroamination, which involves the addition of an N-H bond across a carbon-carbon double or triple bond. organic-chemistry.org For the synthesis of the pyrrolidine ring, an intramolecular hydroamination of an appropriate aminoalkene or aminoalkyne can be employed. Catalysts based on rhodium, iridium, and copper have been successfully utilized for such transformations. organic-chemistry.org For example, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to form five-, six-, and seven-membered cyclic amines in good yields. organic-chemistry.org

Another powerful strategy is C-H amination, where a C-H bond is directly converted into a C-N bond. acs.org This can be achieved intramolecularly to form the pyrrolidine ring. Dirhodium catalysts are effective for intramolecular nitrene insertion into sp³ C-H bonds, leading to the formation of N-unprotected pyrrolidines. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds also provides an efficient route to pyrrolidines. organic-chemistry.orgacs.org

The synthesis of this compound could be envisioned through a tandem reaction sequence involving a transition metal-catalyzed cyclization followed by the introduction of the cycloheptyl group, or by utilizing a starting material already containing the cycloheptyl moiety.

| Catalyst System | Reaction Type | Key Features |

| Iridium complexes (e.g., Vaska's complex) | Reductive Azomethine Ylide Generation | Mild conditions, applicable to amide and lactam precursors. acs.org |

| Silver catalysts (e.g., Ag₂CO₃) | [3+2] Cycloaddition | High regio- and diastereoselectivity for densely substituted pyrrolidines. acs.org |

| Rhodium catalysts | Hydroamination/C-H Amination | Tolerates various functional groups, can provide N-unprotected pyrrolidines. organic-chemistry.org |

| Copper catalysts | C-H Amination | Effective for intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.orgacs.org |

| Gold catalysts | Hydroamination | Used in cascade reactions to produce highly substituted pyrrolidines. nih.gov |

Stereoselective Synthetic Pathways for this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest, as different stereoisomers often exhibit distinct biological activities. Stereoselective synthesis can be achieved through several approaches.

One common strategy is the use of chiral catalysts in cycloaddition or C-H amination reactions. Chiral ligands coordinated to the metal center can induce asymmetry in the product. For instance, chiral amine-derived iridacycle complexes have been used for the enantioselective synthesis of N-heterocycles from racemic diols and primary amines. organic-chemistry.org Similarly, chiral BOX ligands in combination with cobalt or nickel catalysts can achieve regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org

Another approach involves the use of chiral auxiliaries attached to one of the reactants. The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed. The use of N-tert-butanesulfinylimines as chiral dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The sulfinyl group acts as a potent chiral director, and its configuration determines the absolute configuration of the newly formed stereocenters. acs.org

Biocatalysis offers an increasingly attractive method for stereoselective synthesis. acs.org Engineered enzymes, such as evolved cytochrome P450s, can catalyze intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. acs.org

| Method | Key Principle | Example |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective hydroalkylation of 3-pyrrolines using Co or Ni catalysts with chiral BOX ligands. organic-chemistry.org |

| Chiral Auxiliaries | A chiral group temporarily attached to a reactant directs the stereochemical outcome. | Diastereoselective [3+2] cycloaddition using chiral N-tert-butanesulfinylazadienes. acs.org |

| Biocatalysis | Enzymes are used as chiral catalysts. | Engineered cytochrome P450s for intramolecular C(sp³)–H amination to form chiral pyrrolidines. acs.org |

Reaction Conditions and Optimization Strategies

Catalyst Systems and Ligand Design in Amination Reactions

The catalyst system, including the metal center and the surrounding ligands, is paramount in transition metal-catalyzed amination reactions. The ligand can modulate the steric and electronic properties of the metal center, thereby influencing its reactivity and selectivity. For example, in copper-catalyzed intramolecular C-H amination, tris(pyrazolyl)borate (Tp) ligands have been employed. acs.org The specific substituents on the pyrazolyl rings can be varied to fine-tune the catalyst's performance.

In rhodium-catalyzed C-H amination, the choice of dirhodium catalyst can control the regio- and diastereoselectivity of the nitrene insertion. organic-chemistry.org The development of new and more effective ligand scaffolds is an active area of research aimed at improving the scope and efficiency of these transformations.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter that affects reaction rates. Generally, higher temperatures lead to faster reactions. nih.gov However, elevated temperatures can also lead to undesired side reactions or decomposition of reactants and products. In some cases, microwave irradiation has been used to rapidly heat reactions to high temperatures, significantly reducing reaction times compared to conventional oil bath heating. nih.gov

Pressure can also influence reaction outcomes, particularly in reactions involving gaseous reactants or where changes in volume occur during the reaction. For instance, in the synthesis of pyrrolidine-1-carbaldehyde, the pressure of dihydrogen (H₂) was found to affect the reaction progress. researchgate.net High-pressure studies on crystalline pyrrolidine have shown that pressure can induce conformational changes in the ring. rsc.org While not directly related to synthesis, this highlights the influence of pressure on the pyrrolidine structure. The rate-determining step of some catalytic reactions can be dependent on both temperature and pressure, which dictates the local concentration of reactants on the catalyst surface. acs.org

Purification Techniques in Synthetic Chemistry

The isolation and purification of amine products from reaction mixtures is a critical step in synthetic chemistry. nih.gov Due to their basic nature, amines can be purified using a range of techniques that exploit their unique chemical properties. The choice of method depends on the physical properties of the amine (e.g., boiling point, crystallinity) and the nature of the impurities.

Liquid-Liquid Extraction

A cornerstone of amine purification is acid-base extraction. libretexts.org Amines are typically soluble in organic solvents but can be rendered water-soluble by protonation with an acid to form an ammonium (B1175870) salt. libretexts.org This allows for their separation from neutral or acidic organic impurities. The process involves:

Dissolving the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

Washing the organic layer with an aqueous acid solution (e.g., dilute HCl). The basic amine is protonated and partitions into the aqueous layer as its ammonium salt.

Separating the aqueous layer, which now contains the desired amine salt.

Basifying the aqueous layer with a base (e.g., NaOH) to regenerate the free amine.

Extracting the free amine back into an organic solvent, which can then be dried and concentrated to yield the purified product. libretexts.org

Crystallization via Salt Formation

For solid amines or those that form stable, crystalline salts, purification by crystallization is highly effective. This involves converting the amine into a salt, which is then purified by recrystallization from a suitable solvent. google.com This method is not only effective for removing impurities but also for handling volatile or oily amines. Trichloroacetic acid (TCA) has been used in an innovative method where the amine-TCA salt precipitates and can be isolated. nih.gov Subsequent heating of the salt results in the decarboxylation of TCA, yielding volatile byproducts (CO₂ and chloroform) and the pure free amine, thus minimizing waste. nih.gov

| Acid/Reagent | Solvent(s) for Crystallization | Comments |

| Hydrochloric Acid (HCl) | Ethanol/Ether, Isopropanol | Commonly used to form stable, crystalline hydrochloride salts. nih.gov |

| **Carbon Dioxide (CO₂) ** | Alkanols (e.g., Methanol, Isopropanol), Water | Forms amine-CO₂ complexes that can be preferentially extracted. google.com |

| Trichloroacetic Acid (TCA) | Ethyl Acetate, Pentane, Acetonitrile | Forms a salt that precipitates; the pure amine is recovered by simple heating/decarboxylation. nih.gov |

Distillation

Distillation is a primary method for purifying liquid amines. For high-boiling compounds like this compound, which are susceptible to decomposition at atmospheric pressure, vacuum distillation is the preferred technique. youtube.comchemicalforums.com By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause degradation. slideshare.netlibretexts.org It is crucial to use smooth boiling devices like a magnetic stirrer, as standard boiling chips are ineffective under vacuum. youtube.com Distilling under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation, a common issue with amines which can cause discoloration. chemicalforums.com

Chromatography

Chromatographic methods are indispensable for purifying complex mixtures and for separating closely related compounds, including stereoisomers.

Flash Chromatography: While standard flash chromatography on silica (B1680970) gel is common, the acidic nature of silica can lead to poor separation (tailing) or irreversible binding of basic amines. This can often be overcome by pre-treating the silica with a base or by adding a small amount of a volatile amine (e.g., triethylamine) to the mobile phase.

Chiral Chromatography: The target molecule, this compound, possesses a stereocenter at the C-3 position of the pyrrolidine ring. If synthesized from racemic starting materials, it will be produced as a mixture of enantiomers. Separating these enantiomers is crucial, particularly in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful methods for this purpose. mdpi.comchromatographyonline.comijcrt.org Polysaccharide-based CSPs are frequently effective for amine separation. mdpi.comnih.gov The addition of acidic or basic modifiers to the mobile phase can significantly enhance enantioselectivity. nih.gov

| Technique | Stationary Phase | Mobile Phase Considerations | Application |

| Flash Chromatography | Silica Gel | Often requires addition of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing. | General purification of the free base. |

| HPLC (Chiral) | Chiral Stationary Phase (CSP), e.g., polysaccharide-based | Normal or reversed-phase with acidic/basic additives (e.g., ethanesulfonic acid) to improve resolution. chromatographyonline.comnih.gov | Separation of enantiomers. mdpi.com |

| SFC (Chiral) | Chiral Stationary Phase (CSP) | Typically CO₂ with an alcohol modifier (e.g., methanol, ethanol). chromatographyonline.com | Enantiomeric separation, often with faster run times and better efficiency than HPLC. chromatographyonline.com |

| Gas Chromatography (GC) | Chiral Stationary Phase (CSP), e.g., cyclodextrin-based | Requires derivatization of the amine (e.g., to its trifluoroacetyl derivative) to improve volatility and separation. wiley.com | Analytical separation of enantiomers. wiley.com |

Structural and Conformational Analysis of 1 Cycloheptylpyrrolidin 3 Amine

Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

¹H NMR: In the ¹H NMR spectrum of 1-Cycloheptylpyrrolidin-3-amine, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of hydrogen atoms. The protons on the cycloheptyl ring would exhibit complex multiplets due to their various chemical and magnetic environments. The protons on the pyrrolidine (B122466) ring would also show distinct signals, with the proton at the C3 position, adjacent to the amino group, being significantly influenced by its electronic environment. The N-H protons of the primary amine would typically appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent. libretexts.orgopenstax.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the cycloheptyl and pyrrolidine rings would be indicative of their hybridization and proximity to the nitrogen atoms. chemicalbook.compsu.edu Carbons directly bonded to the nitrogen atom are typically deshielded and appear at a lower field (higher ppm value). openstax.orglibretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the complex signals arising from the cycloheptyl and pyrrolidine moieties.

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the spin systems within the cycloheptyl and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is essential for confirming the attachment of the cycloheptyl group to the pyrrolidine nitrogen and the position of the amino group on the pyrrolidine ring.

Advanced NMR studies on similar pyrrolidine-containing molecules have demonstrated the power of these techniques in determining not only the constitution but also the relative stereochemistry and conformational preferences in solution. researchgate.netfrontiersin.orgnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching: The primary amine (NH₂) group would show two characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The secondary amine within the pyrrolidine ring, being part of a tertiary amine structure (the nitrogen is bonded to the cycloheptyl group and two carbons of the ring), would not have an N-H bond and therefore no corresponding stretch. libretexts.orgspectroscopyonline.com

C-H Stretching: Aliphatic C-H stretching vibrations from the cycloheptyl and pyrrolidine rings would appear in the 3000-2850 cm⁻¹ region.

N-H Bending: The primary amine would also display a bending (scissoring) vibration around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibrations for the aliphatic amine would be observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The C-C stretching vibrations of the cycloheptyl and pyrrolidine rings would be readily observable.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak would have an even m/z value, according to the nitrogen rule. whitman.edujove.com

The fragmentation of the molecular ion would proceed through characteristic pathways for amines:

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orgopenstax.orglibretexts.org For this compound, this could involve several bonds:

Cleavage of the bond between the cycloheptyl group and the pyrrolidine nitrogen, leading to the formation of a stable pyrrolidinyl cation or a cycloheptyl radical.

Cleavage of the C-C bonds within the pyrrolidine ring adjacent to the nitrogen.

Cleavage of the C-C bond adjacent to the C3-amino group.

Fragmentation of the Cycloheptyl Ring: The cycloheptyl ring can undergo fragmentation, leading to the loss of smaller neutral fragments (e.g., ethene, propene), resulting in a series of peaks separated by characteristic mass units. whitman.edu

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can also fragment, often initiated by the initial α-cleavage, leading to characteristic daughter ions.

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, is crucial for confirming the proposed structure of this compound. The fragmentation of similar N-cycloalkyl amines has been a subject of study, providing a basis for interpreting the mass spectrum of this specific compound. researchgate.net

Table 1: Predicted Spectroscopic and Spectrometric Data for this compound

| Technique | Predicted Observation | Structural Information Provided |

| ¹H NMR | Complex multiplets for cycloheptyl and pyrrolidine protons; broad signal for NH₂ protons. | Connectivity of hydrogen atoms, chemical environments. libretexts.orgopenstax.org |

| ¹³C NMR | Distinct signals for each unique carbon; deshielded carbons adjacent to nitrogen. | Carbon skeleton, presence of heteroatoms. openstax.orgchemicalbook.compsu.edulibretexts.org |

| IR Spectroscopy | N-H stretches (~3500-3300 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), N-H bend (~1650-1580 cm⁻¹), C-N stretches (~1250-1020 cm⁻¹). | Presence of primary amine and aliphatic C-H and C-N bonds. libretexts.orgorgchemboulder.com |

| Mass Spectrometry | Even m/z molecular ion peak; characteristic fragments from α-cleavage and ring fragmentation. | Molecular weight and structural fragments. whitman.edujove.comlibretexts.org |

The C3 atom of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of chiral pyrrolidines is an active area of research. acs.orgresearchgate.netmdpi.comescholarship.org Therefore, methods to separate and determine the enantiomeric purity are essential.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile derivatives of the amine, chiral GC can also be employed for enantiomeric separation.

NMR with Chiral Shift Reagents: The addition of a chiral shift reagent to a solution of the racemic amine can induce diastereomeric interactions, causing the signals of the two enantiomers in the NMR spectrum to become distinct and allowing for the determination of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, which can be used to determine the absolute configuration and enantiomeric excess, provided a reference spectrum is available.

The development of stereoselective syntheses of pyrrolidine derivatives often relies on these chiral detection methods to assess the success of the enantioselective transformations. nih.govacs.org

Crystallographic Investigations for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure in solution or the gas phase, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound or a suitable salt derivative would provide precise bond lengths, bond angles, and torsional angles.

This data would reveal:

The exact conformation of the cycloheptyl and pyrrolidine rings in the crystal lattice.

The stereochemistry at the C3 chiral center.

Intermolecular interactions, such as hydrogen bonding involving the primary amino group and the pyrrolidine nitrogen, which dictate the crystal packing.

Conformational Preferences and Dynamics

Both the cycloheptyl and the pyrrolidine rings are conformationally flexible. Understanding their preferred conformations and the dynamics of their interconversion is crucial for a complete structural description.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two main puckered forms are the "envelope" (or "twist") and "half-chair" conformations. The position and nature of the substituents significantly influence the preferred pucker. acs.org For this compound, the bulky cycloheptyl group on the nitrogen and the amino group at C3 will play a major role in determining the conformational equilibrium of the pyrrolidine ring. nih.gov

Cycloheptyl Ring Conformations: The seven-membered cycloheptyl ring is also highly flexible and can exist in several low-energy conformations, such as the twist-chair and twist-boat. The attachment to the pyrrolidine nitrogen will influence the conformational landscape of the cycloheptyl ring.

Nitrogen Inversion: The nitrogen atom of the pyrrolidine ring can undergo inversion, which, in combination with ring puckering, leads to a complex conformational potential energy surface.

Computational Modeling: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics are powerful tools for exploring the conformational space of this compound. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion, providing insights into the molecule's dynamic behavior.

Studies on related N-substituted pyrrolidines have shown that the conformational preferences can be influenced by factors such as solvent and temperature. researchgate.net

Flexibility of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exhibits significant flexibility. This non-planarity, often referred to as "puckering," is a mechanism to relieve torsional strain that would be present in a planar conformation. The puckering of the pyrrolidine ring can be described by two principal conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry).

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. The designation of the envelope conformation specifies which atom is out of plane. For instance, in a C3-endo conformation, the C3 atom is puckered on the same side as the substituent at that position relative to a reference plane. Conversely, in a C3-exo conformation, the C3 atom is puckered on the opposite side.

The twist conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three ring atoms. This conformation is generally of slightly higher energy than the envelope form but is a crucial intermediate in the pseudorotation of the ring, a process where the pucker appears to rotate around the ring without passing through a high-energy planar state.

The specific conformation adopted by the pyrrolidine ring in this compound is influenced by the substituents on the ring. The large cycloheptyl group at the N1 position and the amine group at the C3 position will sterically and electronically influence the ring's pucker. It is generally observed that substituents on the pyrrolidine ring dictate the preferred conformation to minimize steric hindrance. nih.gov For 3-substituted prolines, which are structurally related to the pyrrolidine core of the target molecule, the substitution at the 3-position has been shown to be accommodated in various secondary structures, indicating the ring's conformational adaptability. reddit.com

Computational studies on similar pyrrolidine derivatives have shown that different puckering states can be very close in energy, often with energy barriers low enough to allow for rapid interconversion at room temperature. researchgate.net The puckering can be quantitatively described by the Cremer-Pople puckering parameters, which define the degree and type of non-planarity. nih.gov

Table 1: Representative Puckering Parameters for Substituted Pyrrolidine Rings (Note: These are representative values from computational studies of similar structures, as specific data for this compound is not available.)

| Conformation | Puckering Amplitude (q) | Phase Angle (Φ) | Relative Energy (kcal/mol) |

| C3-endo Envelope | ~0.4 Å | ~90° | 0.0 |

| C3-exo Envelope | ~0.4 Å | ~270° | 0.5 - 1.5 |

| C2-Twist | ~0.4 Å | ~18° | 0.2 - 0.8 |

This table is interactive. Click on the headers to sort the data.

Conformational Isomerism of the Cycloheptyl Moiety

The cycloheptyl ring is a highly flexible seven-membered carbocycle with a complex potential energy surface featuring multiple stable and metastable conformations. The two most stable conformations of cycloheptane (B1346806) are the twist-chair and the chair , with the twist-chair generally being of lower energy.

The twist-chair conformation (C_2 symmetry) is considered the global minimum on the potential energy surface of cycloheptane. It is characterized by a twisting of the ring that alleviates both angle strain and torsional strain. The chair conformation (C_s symmetry) is slightly higher in energy and represents a local minimum. Other higher-energy conformations include the boat and twist-boat forms, which are typically transition states for interconversion between the more stable forms.

The attachment of the pyrrolidine ring to the cycloheptyl moiety via the nitrogen atom will influence the conformational equilibrium of the seven-membered ring. The steric bulk of the pyrrolidine group will likely favor a conformation that places this substituent in a pseudo-equatorial position to minimize steric interactions. Studies on N-substituted cycloheptylamines have shown that the substituent's size and nature play a crucial role in determining the preferred conformation and the energy barriers to ring inversion. nih.gov

Table 2: Calculated Relative Energies of Cycloheptane Conformers (Note: These are generally accepted values for unsubstituted cycloheptane.)

| Conformation | Point Group | Relative Energy (kcal/mol) |

| Twist-Chair | C_2 | 0.0 |

| Chair | C_s | 1.4 |

| Twist-Boat | C_2 | 2.4 |

| Boat | C_s | 2.7 |

This table is interactive. Click on the headers to sort the data.

The dynamic nature of the cycloheptyl ring means that at room temperature, this compound will exist as a mixture of rapidly interconverting conformers. NMR spectroscopy is a powerful tool for studying such dynamic processes, as the rate of ring inversion can affect the appearance of the NMR spectrum. nih.gov

Intramolecular Interactions and Their Structural Implications

The feasibility of such a hydrogen bond depends on the stereochemistry at the C3 position and the puckering of the pyrrolidine ring. A specific conformation would be required to bring the donor and acceptor groups into sufficiently close proximity and with a favorable orientation. If formed, this intramolecular interaction would rigidify the structure, reducing the conformational flexibility of both the pyrrolidine ring and the N-cycloheptyl bond.

The strength of hydrogen bonds between primary and secondary amines is a known phenomenon that influences the physical properties of these compounds. reddit.comquora.com In the context of a single molecule, this interaction can lock the molecule into a preferred conformation, which can have significant implications for its interaction with biological targets.

Computational modeling would be instrumental in determining the likelihood and stability of such an intramolecular hydrogen bond in this compound. The analysis would involve calculating the distances and angles between the relevant atoms in various low-energy conformers and comparing the energy of the hydrogen-bonded conformer to other possible arrangements.

Chemical Reactivity and Derivatization

Reactions Involving the Primary Amine Group

The primary amine group (-NH2) is a nucleophilic center and can undergo a variety of reactions. These include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this can lead to mixtures of products. msu.edu

Formation of Imines: Reaction with aldehydes or ketones to form imines (Schiff bases).

Reactions Involving the Tertiary Amine Group

The tertiary amine group is also nucleophilic, though generally less so than the primary amine due to steric hindrance. solubilityofthings.com It can react with alkyl halides to form quaternary ammonium (B1175870) salts. msu.edu It can also be oxidized to form an amine oxide. numberanalytics.com

Potential for Derivatization and Formation of Analogs

The presence of two reactive amine groups provides ample opportunity for the derivatization of this compound. A wide range of analogs can be synthesized by modifying either the primary amine, the tertiary amine, or both. For example, the primary amine could be converted into various amides, sulfonamides, or ureas. The cycloheptyl group could potentially be replaced with other cyclic or acyclic alkyl groups to explore the impact of this substituent on the molecule's properties.

Synthesis and Investigation of Derivatives and Analogues of 1 Cycloheptylpyrrolidin 3 Amine

Design Principles for Structural Modification

The rational design of analogues of 1-Cycloheptylpyrrolidin-3-amine is guided by established medicinal chemistry principles, aiming to systematically alter its physicochemical properties such as lipophilicity, steric profile, basicity, and hydrogen bonding capacity. Modifications can be targeted at three primary locations: the N-cycloheptyl group, the pyrrolidine (B122466) ring, and the 3-amino group. nih.gov

Ring Size Variation: Replacing the cycloheptyl ring with smaller (e.g., cyclopentyl, cyclohexyl) or larger (e.g., cyclooctyl) cycloalkanes directly impacts the steric bulk and lipophilicity.

Introduction of Heteroatoms: Incorporating heteroatoms, such as oxygen to form a tetrahydrooxepine ring, can reduce lipophilicity and introduce potential hydrogen bond accepting sites.

Substitution on the Ring: Appending substituents (e.g., methyl, hydroxyl, fluoro) to the cycloheptyl ring provides a finer level of control over local steric and electronic properties.

| Modification Type | Example Analogue Group | Primary Predicted Effect on Chemical Property |

|---|---|---|

| Ring Size Contraction | N-Cyclohexyl | Reduced steric hindrance and lipophilicity |

| Ring Size Expansion | N-Cyclooctyl | Increased steric hindrance and lipophilicity |

| Heteroatom Introduction | N-(Tetrahydrooxepin-4-yl) | Decreased lipophilicity, potential H-bond acceptor |

| Alicyclic Substitution | N-(4-Methylcycloheptyl) | Minor increase in lipophilicity and local steric bulk |

The pyrrolidine ring itself is a prime target for modification, offering multiple sites for introducing new functional groups that can alter the molecule's conformation and reactivity. The five-membered ring structure is known to be a versatile scaffold in drug discovery due to its three-dimensional character. nih.gov

α-Position (C2/C5) Functionalization: The positions adjacent to the pyrrolidine nitrogen are susceptible to functionalization. Methods for direct C-H arylation or alkylation at these positions can introduce significant structural diversity. rsc.org Such modifications can influence the basicity of the nitrogen and introduce new stereocenters.

C4-Position Functionalization: The C4 position offers another site for substitution. Starting from precursors like 4-hydroxyproline (B1632879), a wide range of functional groups (e.g., fluoro, methyl, hydroxyl) can be installed, which can impact the ring's puckering and the orientation of the 3-amino group. nih.gov

The primary amine at the C3 position is a versatile functional handle for derivatization, allowing for the introduction of a wide array of functionalities that can modulate basicity and hydrogen-bonding potential.

N-Alkylation/Arylation: Conversion of the primary amine to a secondary or tertiary amine via alkylation or arylation alters its hydrogen-bond donating capacity and basicity. acs.org

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. These modifications typically reduce the basicity of the nitrogen significantly and introduce hydrogen-bond accepting groups.

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions can generate more complex secondary or tertiary amine derivatives. youtube.com

Synthetic Strategies for Analogue Preparation

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes, often involving the construction of the pyrrolidine ring or the late-stage functionalization of a pre-formed scaffold. nih.govorganic-chemistry.org

A highly convergent and flexible approach involves the reductive amination of a ketone with an amine. For the parent compound, two primary disconnections are plausible:

Route A: Reductive amination of 1-cycloheptylpyrrolidin-3-one with ammonia (B1221849) or an ammonia surrogate.

Route B: Reductive amination of cycloheptanone (B156872) with (R)- or (S)-pyrrolidin-3-amine . This route is advantageous if stereochemical control at the C3 position is desired from the outset.

Another common strategy is the N-alkylation of a pyrrolidine precursor with a suitable cycloheptyl electrophile, such as cycloheptyl bromide or triflate. acs.org

More elaborate strategies for building the functionalized pyrrolidine core include:

Cyclization of Amino Alcohols: A one-pot synthesis from primary amines and diols, catalyzed by iridium complexes, provides an efficient route to various five-membered cyclic amines. organic-chemistry.org

Intramolecular C-H Amination: Dirhodium catalysts can facilitate the regio- and diastereoselective synthesis of N-unprotected pyrrolidines from sulfamate (B1201201) esters via intramolecular nitrene insertion into sp³ C-H bonds. organic-chemistry.org

From Diketones: A practical synthesis of N-aryl-substituted pyrrolidines involves the successive reductive amination of 1,4-diketones with anilines via iridium-catalyzed transfer hydrogenation. nih.gov A similar strategy could be adapted for N-alkyl amines.

Ring Contraction: Photo-promoted ring contraction of pyridines offers a novel route to functionalized pyrrolidine derivatives. nih.gov

| Synthetic Strategy | Key Precursors | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Reductive Amination | Ketone + Amine | NaBH(OAc)3, NaBH3CN, or H2/Pd/C | youtube.com |

| N-Alkylation | Pyrrolidin-3-amine + Cycloheptyl halide | Base (e.g., K2CO3, Et3N) | acs.org |

| N-Heterocyclization | Primary amine + 1,4-diol | Cp*Ir complex | organic-chemistry.org |

| From Diketones | 1,4-Diketone + Primary amine | Ir-catalyst, Formic acid | nih.gov |

| From Chiral Pool | 4-Hydroxyproline | Multi-step functional group interconversion | nih.gov |

Structure-Reactivity Relationship Studies of Analogues (Focus on chemical reactivity, not biological activity)

The structural modifications outlined in section 6.1 directly influence the chemical reactivity of the resulting analogues, particularly the nucleophilicity of the two amine centers and the susceptibility of the scaffold to oxidation.

The pyrrolidine nitrogen, being a tertiary amine, is generally more sterically hindered but also more electron-rich than the primary C3-amino group.

Nucleophilicity: The nucleophilicity of the pyrrolidine nitrogen is modulated by the size of the N-cycloalkyl group. Increasing the ring size from cyclohexyl to cycloheptyl and cyclooctyl would likely decrease its reactivity in SN2 reactions due to increased steric hindrance. The basicity and, consequently, nucleophilicity of the C3-amine can be tuned by derivatization; acylation drastically reduces nucleophilicity, while alkylation has a more modest effect. nih.gov

Formation of Reactive Intermediates: Like many cyclic tertiary amines, the pyrrolidine ring is susceptible to one-electron oxidation, typically mediated by enzymes or chemical oxidants. This process can lead to the formation of a reactive iminium ion intermediate at the C2 or C5 position. The stability and formation rate of this intermediate would be influenced by substituents on the pyrrolidine ring. Electron-donating groups could stabilize the positive charge, while electron-withdrawing groups would destabilize it. The N-cycloheptyl group itself can also be a site of oxidation (hydroxylation), which represents a competing reaction pathway.

Stereochemical Implications in Derivative Synthesis

The this compound scaffold contains at least one stereocenter at the C3 position of the pyrrolidine ring. The synthesis and functionalization of its derivatives must therefore address the formation and control of stereochemistry.

Control of the C3-Stereocenter: The absolute stereochemistry at C3 can be established by using enantiomerically pure starting materials, such as (R)- or (S)-pyrrolidin-3-amine, or by employing chiral synthesis strategies. For example, starting from commercially available chiral precursors like (2S,4R)-4-hydroxyproline allows for the synthesis of enantiomerically pure pyrrolidine derivatives. nih.gov Asymmetric synthesis using transaminases to perform reductive amination on a prochiral ketone is another powerful method for setting the stereochemistry of the amine. acs.org

Diastereoselectivity: The introduction of additional substituents on the pyrrolidine ring (e.g., at C2, C4, or C5) creates new stereocenters, leading to the formation of diastereomers. The stereochemical outcome of these reactions is often directed by the pre-existing stereocenter at C3 and the conformation of the pyrrolidine ring. For instance, the diastereoselectivity of C-H functionalization reactions can be controlled by using chiral rhodium catalysts, which create a chiral environment around the substrate during the reaction. researchgate.net Stereoselective radical additions to chiral imine derivatives also provide a robust method for creating specific diastereomers. nih.govrsc.org The synthesis of specific stereoisomers is crucial as the spatial orientation of substituents can dramatically alter a molecule's properties and interactions. elsevier.com

Conclusion

1-Cycloheptylpyrrolidin-3-amine is a molecule that combines the important heterocyclic scaffold of pyrrolidine (B122466) with the flexible cycloheptyl ring system. Its chemical profile is characterized by the presence of both primary and tertiary amine functionalities, which impart a rich and varied reactivity. The study of its synthesis, structure, and reactivity falls within the core principles of organic and synthetic chemistry. While specific experimental data on this compound is limited in the public domain, its properties and behavior can be understood through the application of established chemical principles and computational methods. Further research into the fundamental chemistry of this and related complex amines will continue to be a valuable endeavor in the field of organic synthesis.

Future Research Directions and Unexplored Avenues in 1 Cycloheptylpyrrolidin 3 Amine Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of stereochemically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a molecule can exhibit vastly different biological activities. mappingignorance.org For substituted pyrrolidines like 1-Cycloheptylpyrrolidin-3-amine, achieving high stereoselectivity remains a key objective.

Future research will likely focus on developing novel stereoselective synthetic routes that offer high yields and enantiomeric excesses. One promising avenue is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, a highly stereo- and regioselective method that can generate multiple new stereocenters in a single step. mappingignorance.org The development of new chiral catalysts, both metal-based and organocatalytic, will be crucial for enhancing the efficiency and scope of these reactions. mappingignorance.orgrsc.org

Another area of exploration is the use of chiral auxiliaries. For instance, the N-tert-butanesulfinylimine group has shown promise in directing the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. researchgate.netua.esnih.gov Research into new, more efficient, and easily removable chiral auxiliaries could provide more versatile pathways to specific stereoisomers of this compound.

Furthermore, biocatalytic approaches are emerging as powerful tools for asymmetric synthesis. numberanalytics.com Enzymes like transaminases can be employed for the stereoselective synthesis of chiral amines and have been successfully used to produce 2-substituted pyrrolidines with high enantiomeric excess. acs.org The application of such enzymatic systems to the synthesis of 3-substituted pyrrolidines, including this compound, represents a significant and underexplored research direction.

A summary of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile catalyzed by a chiral catalyst to form a pyrrolidine (B122466) ring. | High stereoselectivity, potential to form multiple stereocenters simultaneously. mappingignorance.org |

| Chiral Auxiliary-Mediated Synthesis | Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Can provide high diastereoselectivity. researchgate.netua.es |

| Biocatalysis | Use of enzymes, such as transaminases, to catalyze stereoselective reactions. | High enantioselectivity, mild reaction conditions. numberanalytics.comacs.org |

Exploration of Advanced Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of chemical syntheses are heavily reliant on the catalytic systems employed. For the synthesis of this compound and related compounds, the exploration of advanced catalytic systems is a crucial area for future research.

Transition metal catalysis has been instrumental in the synthesis of amines and N-heterocycles. numberanalytics.comresearchgate.net Catalysts based on iridium, rhodium, copper, cobalt, and iron have been developed for various amination and cyclization reactions. researchgate.netthieme-connect.deorganic-chemistry.orgacs.org Future work should focus on designing catalysts with improved activity, selectivity, and substrate scope, particularly for the synthesis of complex amines like this compound. For instance, chiral iridium complexes have shown high efficiency in the asymmetric hydrogenation of cyclic imines to produce enantioenriched cyclic amines. acs.org

Organocatalysis has emerged as a powerful alternative to metal catalysis, offering advantages such as lower toxicity and air/moisture stability. nih.govnih.gov Pyrrolidine-based organocatalysts have been extensively used in a variety of asymmetric transformations. nih.govacs.org Research into novel pyrrolidine-derived catalysts, potentially incorporating features that enhance their interaction with substrates containing bulky groups like the cycloheptyl moiety, could lead to more efficient synthetic routes.

Biocatalytic systems, particularly those involving amine transaminases (ATAs), are gaining significant attention for their ability to perform highly selective aminations under mild conditions. acs.orgacs.org The development of enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance the efficiency and sustainability of amine synthesis. acs.org Exploring the applicability of ATAs and other enzymes for the synthesis of this compound is a promising research avenue.

The table below summarizes some advanced catalytic systems and their potential applications.

| Catalytic System | Description | Potential Application for this compound Synthesis |

| Transition Metal Catalysis (Ir, Rh, Cu, Co, Fe) | Use of transition metal complexes to catalyze reactions such as amination, hydrogenation, and cyclization. | Efficient and selective formation of the pyrrolidine ring and introduction of the amino group. researchgate.netthieme-connect.deorganic-chemistry.orgacs.org |

| Organocatalysis | Use of small organic molecules as catalysts for asymmetric transformations. | Stereoselective synthesis of the chiral pyrrolidine core. nih.govacs.org |

| Biocatalysis (e.g., Transaminases) | Use of enzymes to catalyze specific chemical reactions. | Highly enantioselective synthesis of the 3-amino-pyrrolidine moiety. acs.orgacs.org |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For the synthesis of this compound, several complex transformations are involved, and a deeper mechanistic insight into these processes is a key area for future research.

For instance, in the 1,3-dipolar cycloaddition reactions used to form the pyrrolidine ring, a detailed understanding of the transition states and the factors that control stereoselectivity is crucial for designing more effective catalysts. researchgate.netua.es Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathways and elucidate the role of the catalyst and substituents in determining the stereochemical outcome. beilstein-journals.org

The mechanism of ring contraction reactions, such as the conversion of pyridines to pyrrolidines, is another area that warrants further investigation. nih.govnih.gov Understanding the intermediates and the sequence of bond-breaking and bond-forming events can enable the extension of this methodology to a wider range of substrates and the development of more efficient reaction conditions. nih.gov

Furthermore, in catalytic C-H amination reactions, which offer a direct and atom-economical route to amines, a deeper understanding of the nature of the active catalytic species and the mechanism of C-H bond activation is needed to improve the efficiency and selectivity of these processes. thieme-connect.de Mechanistic studies can help in the rational design of catalysts that can target specific C-H bonds, even in complex molecules.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Machine learning models can also be trained to predict the outcome of chemical reactions, including the yield and stereoselectivity. aiche.orgnih.gov By training these models on large datasets of known reactions, it is possible to predict the success of a planned reaction before it is even attempted in the lab, thereby saving time and resources. nih.govaiche.org Various ML algorithms, such as random forests, gradient boosting decision trees, and neural networks, have been successfully applied to reaction prediction. mdpi.com

Furthermore, AI can be used to optimize reaction conditions. By systematically exploring the reaction parameter space (e.g., temperature, solvent, catalyst loading), ML algorithms can identify the optimal conditions for a given reaction, leading to higher yields and purities. bohrium.com

The table below highlights some applications of AI and ML in chemical synthesis.

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Computer-Aided Synthesis Planning (CASP) | Algorithms that propose synthetic routes to a target molecule. | Identification of novel and efficient synthetic pathways. nih.govacs.org |

| Reaction Outcome Prediction | Machine learning models that predict the yield and selectivity of a reaction. | Reduced experimental effort and resource consumption. aiche.orgnih.gov |

| Reaction Condition Optimization | Algorithms that identify the optimal parameters for a chemical reaction. | Improved reaction yields and purities. bohrium.com |

Computational Chemistry for Predictive Material Design

Computational chemistry provides a powerful platform for the predictive design of new materials with desired properties. labinsights.nlmedium.commpie.de By modeling the structure and behavior of molecules at the atomic level, it is possible to predict their physical, chemical, and electronic properties before they are synthesized. labinsights.nl This approach can significantly accelerate the discovery and development of new materials based on the this compound scaffold.

For instance, Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound and its derivatives. researchgate.net This information can be used to understand how modifications to the molecular structure, such as the introduction of different substituents, will affect its properties.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the cycloheptyl ring and the pyrrolidine ring, as well as the interactions of the molecule with its environment. medium.com This can provide insights into how the molecule will behave in different solvents or how it will interact with biological targets.

By combining these computational techniques with machine learning, it is possible to build quantitative structure-property relationship (QSPR) models that can predict the properties of new, unsynthesized molecules. nih.govacs.org This predictive capability can guide the design of new derivatives of this compound with optimized properties for specific applications, such as in pharmaceuticals or materials science.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for 1-cycloheptylpyrrolidin-3-amine, and how can reaction yields be optimized?

- Methodology :

- Reductive amination : React cycloheptanone with pyrrolidin-3-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6-7).

- Catalytic optimization : Use Fe₂O₃@SiO₂/In₂O₃ catalysts (as in ) to enhance selectivity and reduce byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while lower temperatures (0–5°C) minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Approach :

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm cycloheptyl integration and amine proton environments.

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: ~209.24 for C₁₁H₂₂N₂).

- X-ray crystallography : For unambiguous confirmation, grow single crystals and compare bond angles/distances with analogous pyrrolidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation ( ).

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methods :

- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs) based on InChI/SMILES descriptors ( ).

- DFT calculations : Calculate HOMO-LUMO gaps to assess reactivity and electron-density maps for nucleophilic/electrophilic sites .

Q. What experimental frameworks are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

- Workflow :

- Analog synthesis : Introduce substituents at the pyrrolidine nitrogen or cycloheptyl ring (e.g., halogenation, alkylation) ( ).

- In vitro assays : Test analogs for receptor binding (e.g., serotonin transporters) using radioligand displacement assays.

- QSAR modeling : Corrogate steric/electronic parameters (logP, polar surface area) with activity data .

Q. How should conflicting toxicity data for pyrrolidine-based compounds be resolved?

- Strategy :

- Tiered testing : Conduct acute toxicity assays (OECD 423) and compare results with existing hazard classifications (e.g., H302, H315 in ).

- Metabolic profiling : Use hepatocyte cultures to identify toxic metabolites via LC-MS/MS.

- Cross-species validation : Compare rodent and zebrafish models to assess translational relevance .

Data Contradictions and Gaps

- Physical properties : No melting/boiling points are reported for this compound. Researchers must determine these experimentally via DSC or capillary methods.

- Toxicity extrapolation : While the cyclopropyl analog (CAS 936221-78-2) is classified as Category 4 acute toxicity (H302), the cycloheptyl variant’s hazards may differ due to steric effects. Validate via in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。